molecular formula C28H28F3N5O B11204757 RUVBL1/2 ATPase-IN-1

RUVBL1/2 ATPase-IN-1

Cat. No.: B11204757
M. Wt: 507.5 g/mol
InChI Key: DWMRUZCWNNNCJM-UHFFFAOYSA-N
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Description

RUVBL1/2 ATPase-IN-1 is a potent and selective inhibitor of the ATPase activity of RUVBL1 and RUVBL2, which are highly conserved AAA ATPases (ATPases Associated with various cellular Activities). These ATPases are involved in numerous cellular processes, including chromatin remodeling, DNA replication, and the regulation of transcription. This compound has shown significant potential in cancer research due to its ability to inhibit the ATPase activity of RUVBL1 and RUVBL2, thereby affecting the survival and proliferation of cancer cells .

Preparation Methods

The synthesis of RUVBL1/2 ATPase-IN-1 involves multiple steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically includes the following steps:

    Preparation of Intermediate Compounds: The synthesis begins with the preparation of key intermediates through a series of chemical reactions, such as nucleophilic substitution and condensation reactions.

    Coupling Reaction: The final step involves the coupling of the intermediate compounds to form this compound. .

Chemical Reactions Analysis

RUVBL1/2 ATPase-IN-1 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

RUVBL1/2 ATPase-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Cancer Research: The compound has shown promise in inhibiting the ATPase activity of RUVBL1 and RUVBL2, which are implicated in the progression of various cancers, including non-small cell lung cancer. .

    Epigenetics: this compound is used to study the role of RUVBL1 and RUVBL2 in chromatin remodeling and transcription regulation.

    Drug Development: The compound serves as a lead molecule for the development of new therapeutic agents targeting RUVBL1 and RUVBL2. .

Mechanism of Action

RUVBL1/2 ATPase-IN-1 exerts its effects by selectively inhibiting the ATPase activity of RUVBL1 and RUVBL2. These ATPases are involved in various cellular processes, including DNA replication, chromatin remodeling, and transcription regulation. By inhibiting their ATPase activity, this compound disrupts these processes, leading to the inhibition of cancer cell proliferation and survival .

The molecular targets of this compound include the ATP-binding sites of RUVBL1 and RUVBL2. The compound binds to these sites, preventing the hydrolysis of ATP and thereby inhibiting the ATPase activity of these proteins .

Properties

Molecular Formula

C28H28F3N5O

Molecular Weight

507.5 g/mol

IUPAC Name

[5,7-dimethyl-6-[(4-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidin-3-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone

InChI

InChI=1S/C28H28F3N5O/c1-18-7-9-21(10-8-18)15-24-19(2)33-26-25(17-32-36(26)20(24)3)27(37)35-13-11-34(12-14-35)23-6-4-5-22(16-23)28(29,30)31/h4-10,16-17H,11-15H2,1-3H3

InChI Key

DWMRUZCWNNNCJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=C(N3C(=C(C=N3)C(=O)N4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F)N=C2C)C

Origin of Product

United States

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